REACTION_CXSMILES
|
Cl[CH:2]1[N:7]=[C:6](C2CC2)[N:5]=[C:4](C2CC2)[N:3]1N.[CH:15]1([NH2:18])[CH2:17][CH2:16]1>O1CCOCC1>[CH:15]1([NH:18][C:2]2[N:3]=[C:4]([NH:18][CH:15]3[CH2:17][CH2:16]3)[N:5]=[C:6]([NH:18][CH:15]3[CH2:17][CH2:16]3)[N:7]=2)[CH2:17][CH2:16]1
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Name
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2-chloro-4,6-bis-cyclopropyl-amino-s-triazine
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Quantity
|
20 g
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Type
|
reactant
|
Smiles
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ClC1N(C(=NC(=N1)C1CC1)C1CC1)N
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Name
|
|
Quantity
|
10.1 g
|
Type
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reactant
|
Smiles
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C1(CC1)N
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
|
The reaction mixture is concentrated in vacuo to half its volume and 300 ml of water
|
Type
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ADDITION
|
Details
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are added
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the product phase is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvents are removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallised from dioxan/petroleum ether
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)NC1=NC(=NC(=N1)NC1CC1)NC1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |